1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
Description
1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-8(12)7-5-9(14-2)11(13)10(6-7)15-3/h5-6,13H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCPJZXJNRBTGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)OC)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884176 | |
Record name | 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5650-43-1 | |
Record name | Propiosyringone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5650-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propiosyringone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural source of 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one and what other compounds are found alongside it?
A1: 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a lignin monomer commonly found in plants. Studies have identified it in various species, including:
- Aspen Poplar Wood: Isolated along with other lignin monomers and dimers like 4-hydroxybenzoic acid and 2,3-bis(4-hydroxy-3,5-dimethoxyphenyl)-1-propanol. []
- Maple Syrup: Identified as a constituent of maple syrup alongside various phenolic compounds, lignans, and even a sesquiterpene called phaseic acid. [, ]
- Quercus coccifera L.: Found in the stems and bark alongside kermesoside, cocciferoside, (-)-8-chlorocatechin, and other phenolic compounds. []
- Arundina graminifolia: Present with other compounds like apigenin 6,8-di-C-β-glucopyranoside and 7-hydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene. []
- Carduus acanthoides: Isolated alongside a variety of compounds including salidroside, syringin, p-coumaric acid, and tachioside. []
- Mahonia duclouxiana: Found along with compounds like syringaresinol, daucosterol, and fumaric acid. []
Q2: How does the structure of 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one relate to its potential applications?
A2: 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one possesses a phenylpropanoid structure, a common motif in many natural products with diverse biological activities. The presence of phenolic hydroxyl and methoxy groups contributes to its antioxidant properties. [, ] Research indicates that maple syrup, which contains this compound, exhibits antioxidant activity comparable to vitamin C. [, ] This suggests that 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one could potentially contribute to the development of novel antioxidants or contribute to the beneficial effects of consuming maple syrup.
Q3: What is the role of 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in lignin research?
A3: Lignin, a complex polymer found in plant cell walls, is a major source of renewable aromatic compounds. 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, being a lignin monomer, serves as a model compound for understanding lignin degradation pathways. [, ] Research utilizing rhodium-on-charcoal catalysts for hydrogenolysis of aspen poplar wood identified 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one among the degradation products. [] This type of research is essential for developing efficient methods to break down lignin into valuable chemicals for various industrial applications.
Q4: Are there any computational studies exploring the properties of 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one?
A4: Yes, computational chemistry plays a crucial role in understanding the thermal decomposition of lignin model compounds like 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. Theoretical studies have employed density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level to investigate the pyrolytic pathways and kinetics of syringol-type monolignols, including 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. [] This research helps predict the products formed during lignin pyrolysis, optimize reaction conditions, and design more efficient biofuel production processes.
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